"N,N-Dibutyl-2-ethylhexylamine" chemical properties and structure
"N,N-Dibutyl-2-ethylhexylamine" chemical properties and structure
This technical guide provides a comprehensive overview of the chemical properties and structure of N,N-Dibutyl-2-ethylhexylamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Properties and Identification
N,N-Dibutyl-2-ethylhexylamine, also known as N,N-Dibutyl-2-ethyl-1-hexanamine, is a tertiary amine with a branched alkyl structure. Its physicochemical properties are summarized below.
Table 1: Physicochemical Properties of N,N-Dibutyl-2-ethylhexylamine
| Property | Value | Source |
| CAS Number | 18240-51-2 | [1] |
| Molecular Formula | C16H35N | [1] |
| Molecular Weight | 241.46 g/mol | [1] |
| Boiling Point | 272 °C | [1] |
| Density | 0.804 g/cm³ | [1] |
| Flash Point | 104 °C | [1] |
| Refractive Index | 1.444 | [1] |
| Vapor Pressure | 0.00623 mmHg at 25°C | [1] |
For the closely related compound, Bis(2-ethylhexyl)amine (CAS 106-20-7), the melting point is reported as -60°C and solubility in water is less than 0.2 g/L at 20°C[2][3].
Chemical Structure
N,N-Dibutyl-2-ethylhexylamine is a tertiary amine characterized by a nitrogen atom bonded to two butyl groups and one 2-ethylhexyl group. The 2-ethylhexyl group introduces a chiral center, although the commercial product is typically a racemic mixture.
Caption: Chemical structure of N,N-Dibutyl-2-ethylhexylamine.
Experimental Protocols
While specific synthesis procedures for N,N-Dibutyl-2-ethylhexylamine are not extensively detailed in publicly available literature, a general and representative protocol can be derived from standard organic synthesis methodologies for tertiary amines, such as reductive amination.
Objective: To synthesize N,N-Dibutyl-2-ethylhexylamine via reductive amination of 2-ethylhexanal with dibutylamine.
Materials:
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2-Ethylhexanal
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Dibutylamine
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Reducing agent (e.g., Sodium triacetoxyborohydride, Sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd-C)
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Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol for catalytic hydrogenation)
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Anhydrous Magnesium Sulfate or Sodium Sulfate
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Aqueous acid (e.g., 1M HCl) for workup
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Aqueous base (e.g., 1M NaOH) for workup
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Brine solution
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add dibutylamine (1.0 equivalent) and the chosen anhydrous solvent.
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Imine Formation: Cool the solution in an ice bath (0 °C). Add 2-ethylhexanal (1.0-1.1 equivalents) dropwise to the stirred solution. Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate.
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Reduction:
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For borohydride reagents: Add the reducing agent (e.g., Sodium triacetoxyborohydride, ~1.5 equivalents) portion-wise to the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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For catalytic hydrogenation: Transfer the initial mixture to a hydrogenation vessel containing a catalyst (e.g., 5-10 mol% Palladium on carbon). Pressurize the vessel with hydrogen gas (pressure will vary depending on the scale and apparatus) and stir vigorously until the reaction is complete.
-
-
Workup and Purification:
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Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
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If an acidic workup is required, adjust the pH with 1M HCl, extract with an organic solvent, then basify the aqueous layer with 1M NaOH and re-extract the product.
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Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purify the crude product via fractional distillation under reduced pressure to obtain the pure N,N-Dibutyl-2-ethylhexylamine.
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Characterization: The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Gas Chromatography (GC): To assess purity.
Caption: General workflow for the synthesis and purification of N,N-Dibutyl-2-ethylhexylamine.
Safety and Handling
Based on safety data for closely related tertiary amines, N,N-Dibutyl-2-ethylhexylamine should be handled with care. It is expected to be harmful if swallowed and may cause skin and eye irritation or burns[4][5]. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated area or under a chemical fume hood[5]. Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids[6][7].
References
- 1. echemi.com [echemi.com]
- 2. DI-(2-ETHYLHEXYL)AMINE - Ataman Kimya [atamanchemicals.com]
- 3. Di-2-ethylhexylamine, 99% 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
